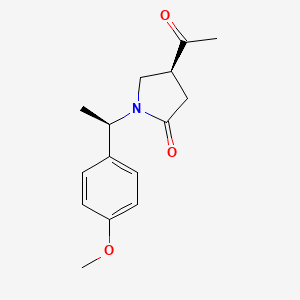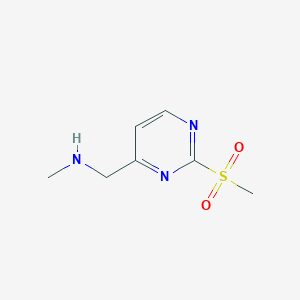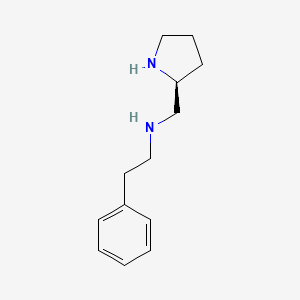
(S)-4-Acetyl-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Acetyl-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is a chiral compound that belongs to the class of pyrrolidinones. This compound is characterized by its unique structure, which includes an acetyl group, a methoxyphenyl group, and a pyrrolidinone ring. The stereochemistry of the compound is defined by the (S) and ® configurations at specific carbon atoms, which play a crucial role in its chemical behavior and biological activity.
準備方法
The synthesis of (S)-4-Acetyl-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the condensation of (S)-4-acetylpyrrolidin-2-one with ®-1-(4-methoxyphenyl)ethylamine under controlled reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid or a base, to facilitate the formation of the desired product.
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow synthesis or catalytic hydrogenation, to produce the compound in larger quantities. These methods often require optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve high yields and purity.
化学反応の分析
(S)-4-Acetyl-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or methoxyphenyl groups are replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like methanol or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
(S)-4-Acetyl-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which may have implications in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or neuroprotective properties.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (S)-4-Acetyl-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
類似化合物との比較
(S)-4-Acetyl-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
(S)-4-Acetyl-1-(®-1-phenylethyl)pyrrolidin-2-one: This compound lacks the methoxy group on the phenyl ring, which may result in different chemical and biological properties.
(S)-4-Acetyl-1-(®-1-(4-chlorophenyl)ethyl)pyrrolidin-2-one: The presence of a chlorine atom instead of a methoxy group can significantly alter the compound’s reactivity and interactions with molecular targets.
特性
分子式 |
C15H19NO3 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC名 |
(4S)-4-acetyl-1-[(1R)-1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-10(12-4-6-14(19-3)7-5-12)16-9-13(11(2)17)8-15(16)18/h4-7,10,13H,8-9H2,1-3H3/t10-,13+/m1/s1 |
InChIキー |
XZXAYJGAMIYAIZ-MFKMUULPSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)OC)N2C[C@H](CC2=O)C(=O)C |
正規SMILES |
CC(C1=CC=C(C=C1)OC)N2CC(CC2=O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11779145.png)
![1-(2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ethanone](/img/structure/B11779153.png)



![3-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline](/img/structure/B11779185.png)
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B11779191.png)






![3-Amino-4-phenyl-N-(o-tolyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11779220.png)
